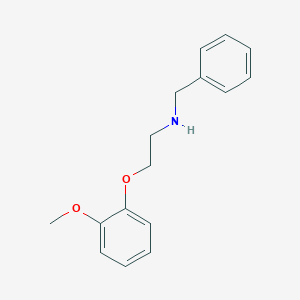
N-Benzyl-2-(2-methoxyphenoxy)ethylamine
Cat. No. B193034
Key on ui cas rn:
3246-03-5
M. Wt: 257.33 g/mol
InChI Key: SZDYRZVWNVIYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07169935B2
Procedure details


35.0 g of benzyl-[2-(2-methoxy-phenoxy)-ethyl]-amine (136 mmol) were dissolved in 225 ml ethanol. To the stirred solution 30.1 g of 4-oxiranylmethoxy-9H-carbazole (126 mmol) were added and the mixture was heated under reflux for 15 h. The boiling solution was treated with 3 g of activated carbon for 30 min. The activated carbon was filtered off in the heat, and washed with 20 ml ethanol. The solution was stirred for 3 h at room temperature and next 5 h at 0° C. The product was filtered under suction and washed twice with 10 ml cold ethanol. The substance was dried at 50° C. for 12 h



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:8][CH2:9][CH2:10][O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:18][CH3:19])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:20]1[CH2:22][CH:21]1[CH2:23][O:24][C:25]1[C:37]2[C:36]3[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=3)[NH:30][C:29]=2[CH:28]=[CH:27][CH:26]=1>C(O)C>[CH2:1]([N:8]([CH2:9][CH2:10][O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:18][CH3:19])[CH2:22][CH:21]([OH:20])[CH2:23][O:24][C:25]1[C:37]2[C:36]3[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=3)[NH:30][C:29]=2[CH:28]=[CH:27][CH:26]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
35 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)NCCOC1=C(C=CC=C1)OC
|
|
Name
|
|
|
Quantity
|
225 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
30.1 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C(C1)COC1=CC=CC=2NC3=CC=CC=C3C12
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for 3 h at room temperature and next 5 h at 0° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 15 h
|
|
Duration
|
15 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The boiling solution was treated with 3 g of activated carbon for 30 min
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The activated carbon was filtered off in the heat
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 20 ml ethanol
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered under suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 10 ml cold ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The substance was dried at 50° C. for 12 h
|
|
Duration
|
12 h
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)N(CC(COC1=CC=CC=2NC3=CC=CC=C3C12)O)CCOC1=C(C=CC=C1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
